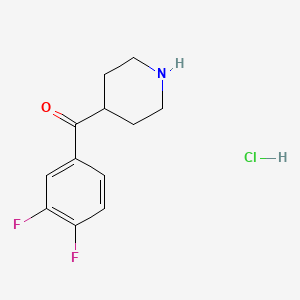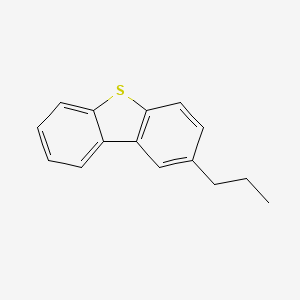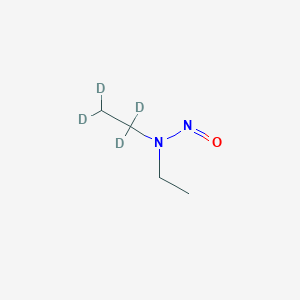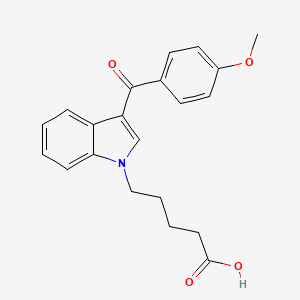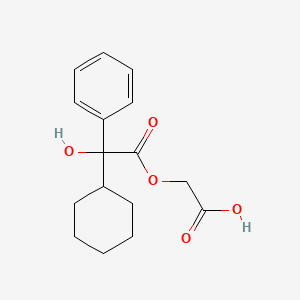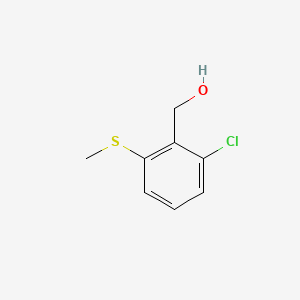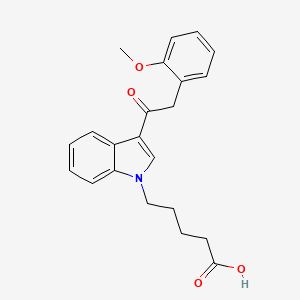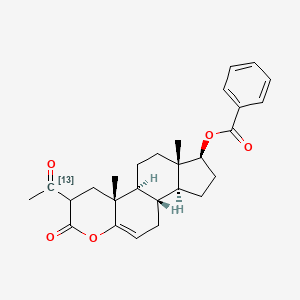
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one, also known as Ac-4-oxa-DHT, is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of dihydrotestosterone (DHT) and has been shown to have unique properties that make it useful for studying the physiological and biochemical effects of androgens.
Wirkmechanismus
The mechanism of action of (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is similar to that of other androgens. It binds to the androgen receptor in cells, which leads to the activation of various signaling pathways. These pathways ultimately lead to the transcription of genes that are responsible for the physiological and biochemical effects of androgens.
Biochemische Und Physiologische Effekte
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has been shown to have a range of biochemical and physiological effects. These include increased protein synthesis, muscle growth, and bone density. It has also been shown to have anti-inflammatory properties, which may make it useful for treating certain conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one in lab experiments is its potency and specificity. It has been shown to be a highly selective androgen receptor agonist, meaning that it binds to and activates the androgen receptor with a high degree of specificity. This makes it useful for studying the effects of androgens on specific physiological and biochemical processes.
One of the limitations of using (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one in lab experiments is its cost and availability. It is a synthetic compound that is not readily available, and the cost of synthesizing it can be high. Additionally, its use in humans is limited due to ethical considerations.
Zukünftige Richtungen
There are several potential future directions for research involving (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one. One area of interest is its potential use in the treatment of conditions such as osteoporosis and muscle wasting. Another area of interest is its use in the development of new androgen receptor agonists with improved specificity and potency.
In conclusion, (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroid that has been developed for scientific research purposes. It has been shown to be a potent androgen receptor agonist with a range of physiological and biochemical effects. Its use in lab experiments has several advantages and limitations, and there are several potential future directions for research involving this compound.
Synthesemethoden
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The specific details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has been used extensively in scientific research to study the effects of androgens on various physiological and biochemical processes. It has been shown to be a potent androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation leads to a range of effects, including increased protein synthesis, muscle growth, and bone density.
Eigenschaften
IUPAC Name |
[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)19-15-27(3)21-13-14-26(2)20(18(21)9-11-23(27)32-25(19)30)10-12-22(26)31-24(29)17-7-5-4-6-8-17/h4-8,11,18-22H,9-10,12-15H2,1-3H3/t18-,19?,20-,21-,22-,26-,27+/m0/s1/i16+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBMXCMFMAZMY-SNAKGNOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2(C3CCC4(C(C3CC=C2OC1=O)CCC4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2OC1=O)CC[C@@H]4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

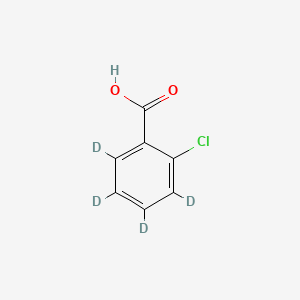
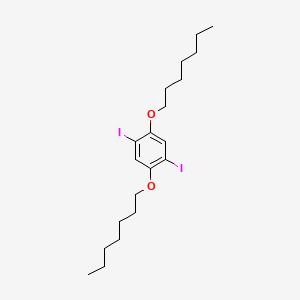
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/no-structure.png)
